molecular formula C11H12ClNO2 B1333316 N-[4-(chloroacetyl)benzyl]acetamide CAS No. 24095-56-5

N-[4-(chloroacetyl)benzyl]acetamide

Cat. No.: B1333316
CAS No.: 24095-56-5
M. Wt: 225.67 g/mol
InChI Key: RDOCZJFXANZQGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloroacetyl)benzyl]acetamide typically involves the reaction of 4-chlorobenzylamine with acetic anhydride and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: 4-chlorobenzylamine reacts with acetic anhydride to form N-(4-chlorobenzyl)acetamide.

    Step 2: N-(4-chlorobenzyl)acetamide is then treated with chloroacetyl chloride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloroacetyl)benzyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild heating and the use of a solvent such as ethanol or dichloromethane.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Reactions: Products include N-substituted acetamides and thiol derivatives.

    Hydrolysis: Products are 4-chlorobenzoic acid and acetamide.

    Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol derivatives.

Scientific Research Applications

N-[4-(chloroacetyl)benzyl]acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(chloroacetyl)benzyl]acetamide involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in proteomics research to modify specific amino acid residues in proteins, thereby altering their structure and function . The molecular targets include nucleophilic sites on proteins, such as the amino groups of lysine residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)acetamide: Similar structure but lacks the chloroacetyl group.

    N-(4-chlorobenzyl)chloroacetamide: Contains a chloroacetamide group instead of the acetamide group.

Uniqueness

N-[4-(chloroacetyl)benzyl]acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer distinct reactivity and potential for modification of biomolecules. This dual functionality makes it particularly valuable in proteomics research and organic synthesis .

Properties

IUPAC Name

N-[[4-(2-chloroacetyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)13-7-9-2-4-10(5-3-9)11(15)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCZJFXANZQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368881
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24095-56-5
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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